molecular formula C₂₄H₂₅Cl₂NO₈ B1140757 Sertraline carbamoyl-O-glucuronide CAS No. 119733-44-7

Sertraline carbamoyl-O-glucuronide

Cat. No. B1140757
M. Wt: 526.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Sertraline carbamoyl-O-glucuronide is synthesized through the metabolic pathways involving multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases. In human liver microsomes, sertraline undergoes N-demethylation, deamination, and N-carbamoyl-glucuronidation to form this metabolite. The process is significantly influenced by the presence of CO2, suggesting that sertraline associates with CO2 before forming the glucuronide conjugate. UGT2B7 has been identified as the enzyme catalyzing the N-carbamoyl glucuronidation at the fastest rate under CO2 atmosphere (Obach, Cox, Tremaine, & Scott Obach, 2005).

Molecular Structure Analysis

The molecular structure of sertraline carbamoyl-O-glucuronide has been characterized using techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and fast atom bombardment mass spectrometry (FAB MS). These analyses reveal the presence of ions indicative of the conjugate's structure, including its molecular weight and the cleavage patterns that confirm the attachment of the glucuronic acid moiety to sertraline via a carbamic acid linkage (Tremaine, Stroh, & Ronfeld, 1989).

Chemical Reactions and Properties

Sertraline carbamoyl-O-glucuronide exhibits unique chemical reactions, particularly its hydrolytic stability. It is labile to beta-glucuronidase, producing sertraline as the single hydrolytic product. This property is crucial for understanding the metabolic pathways of sertraline and its excretion as the glucuronide conjugate provides a mechanism for the removal of sertraline from the body. The reaction suggests a reversible association of sertraline with CO2 prior to glucuronidation (Tremaine, Stroh, & Ronfeld, 1989).

Physical Properties Analysis

The physical properties of sertraline carbamoyl-O-glucuronide, including solubility and stability, are influenced by its structure. The conjugation with glucuronic acid increases its water solubility, facilitating its excretion. Its stability in plasma under both acidic and basic pH conditions has been observed, indicating its robustness in the human body's varied environments (Tremaine, Stroh, & Ronfeld, 1989).

Chemical Properties Analysis

The chemical properties of sertraline carbamoyl-O-glucuronide, such as its reactivity and interactions with enzymes, play a significant role in its metabolism. The involvement of enzymes like UGT2B7 in its formation through N-carbamoyl glucuronidation highlights the specific biochemical interactions that dictate its synthesis and disposition within the human body. These interactions are crucial for pharmacokinetics and the drug's efficacy and safety profile (Obach, Cox, Tremaine, & Scott Obach, 2005).

Scientific Research Applications

Application Summary

Sertraline carbamoyl-O-glucuronide is a major excretory metabolite of the antidepressant sertraline . It’s formed when sertraline in solution reversibly associates with CO2 .

Method of Application

The intact conjugate of Sertraline carbamoyl-O-glucuronide was isolated from bile by High-Performance Liquid Chromatography (HPLC). The metabolite was labile to beta-glucuronidase and produced sertraline as the single hydrolytic product, based on HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) analyses .

Results or Outcomes

This novel amine glucuronide was also identified in human plasma after the oral administration of sertraline to each of seven subjects. The glucuronide was stable in plasma at both acidic and basic pH .

Pharmacokinetics

Application Summary

Sertraline carbamoyl-O-glucuronide is a metabolite of the antidepressant sertraline. It is formed when sertraline is glucuronidated via a carbamic acid intermediate by UGT1A3, UGT1A6, UGT2B4, and UGT2B7 .

Method of Application

The glucuronidation process involves the addition of a glucuronic acid moiety to sertraline, forming Sertraline carbamoyl-O-glucuronide. This process is carried out by the aforementioned UGT enzymes .

Results or Outcomes

Only low concentrations of unchanged sertraline can be recovered from urine, indicating that sertraline is extensively metabolized to its major excretory metabolite, Sertraline carbamoyl-O-glucuronide .

Pharmacogenetics

Application Summary

Sertraline carbamoyl-O-glucuronide is a metabolite of the antidepressant sertraline. It is formed when sertraline is glucuronidated via a carbamic acid intermediate by UGT1A3, UGT1A6, UGT2B4, and UGT2B7 .

Method of Application

The glucuronidation process involves the addition of a glucuronic acid moiety to sertraline, forming Sertraline carbamoyl-O-glucuronide. This process is carried out by the aforementioned UGT enzymes .

Results or Outcomes

Only low concentrations of unchanged sertraline can be recovered from urine, indicating that sertraline is extensively metabolized to its major excretory metabolite, Sertraline carbamoyl-O-glucuronide .

Safety And Hazards

Sertraline-induced adverse events such as reversible hepatic injury and Stevens Johnson Syndrome/toxic epidermal necrolysis (SJS/TEN) have been reported6.


properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25Cl2NO8/c1-27(24(33)35-23-20(30)18(28)19(29)21(34-23)22(31)32)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(25)16(26)10-11/h2-6,8,10,12,17-21,23,28-30H,7,9H2,1H3,(H,31,32)/t12-,17-,18-,19-,20+,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPBIAXQORQOIY-BQOQXNJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sertraline carbamoyl-O-glucuronide

CAS RN

119733-44-7
Record name Sertraline carbamoyl-O-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119733447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SERTRALINE CARBAMOYL-O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42M7V4CERF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
8
Citations
LM Tremaine, WM Welch, RA Ronfeld - Drug metabolism and disposition, 1989 - Citeseer
Materials and Methods Chemicals. Glusulase (NEE-154) was purchased from Du Pont Pharmaceuticals(Garden City, NY). o-Saccharic acid 1, 4-lactone was purchased from Sigma …
Number of citations: 106 citeseerx.ist.psu.edu
LM Tremaine, JG Stroh, RA Ronfeld - Drug Metabolism and Disposition, 1989 - ASPET
… sertraline was characterized as sertraline carbamoyl-O-glucuronide. The intact conjugate was … with CO2 before formation of sertraline carbamoyl-O-glucuronide. This novel amine …
Number of citations: 60 dmd.aspetjournals.org
R Huddart, JK Hicks, LB Ramsey… - Pharmacogenetics …, 2020 - ncbi.nlm.nih.gov
… Additionally, sertraline can be glucuronidated via a carbamic acid intermediate to sertraline carbamoyl-O-glucuronide by UGT1A3, UGT1A6, UGT2B4 and UGT2B7 [58, 66]. …
Number of citations: 26 www.ncbi.nlm.nih.gov
MKS Siam, ER Kabir, PS Jurashe… - Proceedings of the 9th …, 2018 - dl.acm.org
… The paper suggested that drugs like Sertraline carbamoyl-Oglucuronide, norethindrone, which targets the depression associated signaling receptor, can be proved to use as …
Number of citations: 2 dl.acm.org
PS Jurashe - 2018 - dspace.bracu.ac.bd
… The results from table 7, the drug Sertraline Carbamoyl-O-glucuronide showed the maximum binding affinity with Glutamate Receptor Ionotropic, delta 2 (-10.5), this binds with a …
Number of citations: 0 dspace.bracu.ac.bd
HO Ammar, MM Ghorab, DM Mostafa… - Int J Pharm Sci …, 2018 - peertechzpublications.org
… multiple peaks could be attributed to the fact that sertraline HCl is excreted into bile after undergoing extensive glucuronidation in the intestine to sertraline carbamoyl-O-glucuronide. …
Number of citations: 5 www.peertechzpublications.org
HU YULAN - 2005 - core.ac.uk
Depression commonly affects women, particularly during their childbearing year and after childbirth. The rate of new psychiatric episodes in women increased markedly in the first few …
Number of citations: 2 core.ac.uk
P Annaert, K Benhalima, C Bernardini… - imi-conception.eu
Breastfeeding plays a major role in the health and wellbeing of mother and infant. However, information on the safety of maternal medication during breastfeeding is lacking for most …
Number of citations: 0 www.imi-conception.eu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.